molecular formula C12H12ClNO3S B3016401 Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate CAS No. 923229-48-5

Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B3016401
CAS RN: 923229-48-5
M. Wt: 285.74
InChI Key: NHTHHQGYRVVXKD-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate is a compound that belongs to the class of organic chemicals known as heterocyclic compounds. These compounds contain a ring structure composed of at least two different elements, one of which is typically carbon, with the other being an element such as nitrogen, oxygen, or sulfur. In this case, the compound features a thienopyridine core, which is a fused ring system combining a thiophene ring (a sulfur-containing five-membered ring) with a pyridine ring (a nitrogen-containing six-membered ring).

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of chloromethylated pyridine derivatives with various nucleophiles. For instance, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate can react with substituted phenols or anilines to yield aryl pyridin-4-ylmethyl ethers or dihydropyrrolo[3,4-c]pyridin-3-ones, respectively . Similarly, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates can react with ammonia or primary amines to produce dihydropyrrolo[3,4-c]pyridin-7-ones . These reactions typically involve nucleophilic substitution and can be influenced by factors such as the basicity and nucleophilicity of the reaction media .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like this compound is characterized by the presence of multiple functional groups attached to the heterocyclic core. The structure can be elucidated using techniques such as X-ray diffraction, as demonstrated by the determination of the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . These structural analyses provide insights into the arrangement of atoms within the molecule and can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of this compound can be inferred from the behavior of similar chloromethylated heterocycles. These compounds can undergo various chemical reactions, including nucleophilic substitution and ring expansion, depending on the reaction conditions and the nucleophiles involved . The presence of a chloromethyl group makes the compound susceptible to reaction with nucleophiles, leading to the formation of new bonds and the potential for creating a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include its melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure, particularly the functional groups and the heterocyclic core. The compound's solubility in various solvents would be an important consideration for its use in chemical reactions and potential applications in pharmaceuticals or materials science. Stability studies would provide information on how the compound behaves under different environmental conditions, such as exposure to light, heat, or moisture.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate and its derivatives have been extensively studied for their reactivity and synthesis applications. For instance, reactions with O-nucleophiles produced 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates, while reactions with N-nucleophiles yielded various ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015). Another study showed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems, indicating a broad range of synthetic applications (Bakhite et al., 2005).

Antihypertensive Activity

Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives have been synthesized and are expected to show antihypertensive activity. The compounds' synthesis and potential medicinal applications highlight the versatility of this chemical structure in drug development (Kumar & Mashelker, 2006).

Cytotoxicity and Anticancer Properties

A series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were prepared and evaluated for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. The study found that some compounds showed inhibitory activity against both cell lines, suggesting potential anticancer properties (Al-Trawneh et al., 2021).

Mechanism of Action

The mechanism of action of related compounds involves various pathways. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards of related compounds need to be carefully considered. For instance, “Ethyl Pyridine-2-carboxylate” is classified as a warning under the GHS classification, with hazards including skin irritation and serious eye irritation .

Future Directions

The future directions of research on related compounds involve various areas. For instance, the synthesis of derivatives of pyrazolo [4,3-b]pyridine-6-carboxylate based on the annulation of the pyridine ring to the pyrazole ring is a novel approach that could be explored further .

properties

IUPAC Name

ethyl 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-3-17-12(16)10-6(2)9-7(5-13)4-8(15)14-11(9)18-10/h4H,3,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTHHQGYRVVXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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